molecular formula C11H15NO4 B14284230 2-Quinolin-8-yloxyethanol;dihydrate CAS No. 138647-38-8

2-Quinolin-8-yloxyethanol;dihydrate

Cat. No.: B14284230
CAS No.: 138647-38-8
M. Wt: 225.24 g/mol
InChI Key: SREQATCIFWZTRR-UHFFFAOYSA-N
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Description

2-Quinolin-8-yloxyethanol;dihydrate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound is characterized by the presence of a quinoline moiety attached to an ethanol group, with two molecules of water of crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolin-8-yloxyethanol;dihydrate typically involves the reaction of quinolin-8-ol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone. The product is then crystallized from water to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-Quinolin-8-yloxyethanol;dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-yloxyacetic acid.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Quinolin-8-yloxyacetic acid.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

2-Quinolin-8-yloxyethanol;dihydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Quinolin-8-yloxyethanol;dihydrate involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. The ethanol group enhances the compound’s solubility and facilitates its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: A parent compound with similar biological activities but lacking the ethanol moiety.

    2-(Quinolin-8-yloxy)acetohydrazide: A derivative with additional functional groups that enhance its biological activity.

    8-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 8-position, known for its antimicrobial properties.

Uniqueness

2-Quinolin-8-yloxyethanol;dihydrate is unique due to the presence of the ethanol moiety, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

CAS No.

138647-38-8

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-quinolin-8-yloxyethanol;dihydrate

InChI

InChI=1S/C11H11NO2.2H2O/c13-7-8-14-10-5-1-3-9-4-2-6-12-11(9)10;;/h1-6,13H,7-8H2;2*1H2

InChI Key

SREQATCIFWZTRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCO)N=CC=C2.O.O

Origin of Product

United States

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